Eryvarin G

Description

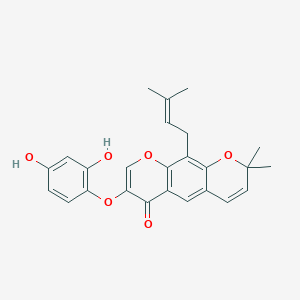

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24O6 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

7-(2,4-dihydroxyphenoxy)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one |

InChI |

InChI=1S/C25H24O6/c1-14(2)5-7-17-23-15(9-10-25(3,4)31-23)11-18-22(28)21(13-29-24(17)18)30-20-8-6-16(26)12-19(20)27/h5-6,8-13,26-27H,7H2,1-4H3 |

InChI Key |

JRLYIMPHEWEJIU-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C2C(=CC3=C1OC=C(C3=O)OC4=C(C=C(C=C4)O)O)C=CC(O2)(C)C)C |

Canonical SMILES |

CC(=CCC1=C2C(=CC3=C1OC=C(C3=O)OC4=C(C=C(C=C4)O)O)C=CC(O2)(C)C)C |

Synonyms |

3-(2,4-dihydroxyphenoxy)-8-(3,3-dimethylallyl)-2,2-dimethylpyrano(5,6:6,7)chromen-4-one eryvarin G |

Origin of Product |

United States |

Phytochemical Sourcing and Isolation of Eryvarin G

Botanical Origin and Distribution of Erythrina variegata

Erythrina variegata, commonly known as the Indian coral tree or tiger's claw, is a deciduous tree belonging to the Fabaceae family wikipedia.orgcabidigitallibrary.orgijrti.org. The genus Erythrina comprises approximately 110 to 115 species distributed in tropical and subtropical regions worldwide cabidigitallibrary.orgimpactfactor.orgsci-hub.senih.gov. E. variegata is native to coastal forests in Southeast Asia and is widely distributed around the Indian Ocean, extending from East Africa to South-East Asia and North Australia, and into the Pacific Islands wikipedia.orgfeedipedia.orgwinrock.orgtheferns.info. It has also been introduced and naturalized in the Americas feedipedia.orgwinrock.org. The plant is well-suited to humid and semi-arid tropical and subtropical climates, typically found in areas with annual rainfall ranging from 800 mm to 1,500 mm and average temperatures between 20°C and 32°C feedipedia.org. It can grow up to an altitude of 1500 m and tolerates a wide range of soil conditions, including sands and clays (B1170129) with a pH of 4.5 to 8.0 feedipedia.org.

Targeted Plant Parts for Extraction (e.g., Roots)

Various parts of the Erythrina variegata plant have been investigated for their phytochemical constituents, including leaves, stem bark, flowers, and roots impactfactor.orgnih.govrsc.orgscribd.comuaic.ronih.govcabidigitallibrary.orgchemoprev.orgmdpi.com. Research specifically on Eryvarin G indicates its presence in the roots of Erythrina variegata nih.govresearchgate.net. Other studies on Erythrina species and E. variegata have targeted root bark, leaves, and stem bark for the isolation of various alkaloids and flavonoids impactfactor.orgscribd.comuaic.rochemoprev.orgmdpi.comresearchgate.netwisdomlib.org.

Extraction Methodologies for Compound Isolation

The extraction of bioactive compounds from plant material involves separating the desired substances from the complex plant matrix. The choice of extraction method and solvent is crucial for the yield and purity of the target compounds.

Solvent-Based Extraction Techniques

Solvent extraction is a common method used to isolate compounds from Erythrina variegata. Different solvents are employed based on the polarity of the target compounds. Studies have utilized various solvents such as methanol (B129727), ethanol, n-hexane, dichloromethane (B109758), ethyl acetate (B1210297), chloroform (B151607), butanol, and water to extract compounds from different parts of E. variegata impactfactor.orguaic.rocabidigitallibrary.orgmdpi.comnih.govresearchgate.netjournalijar.comturkjps.orgresearchgate.net. For instance, methanol extract of root bark has been studied impactfactor.org, and methanol is frequently used for initial crude extraction of various Erythrina species due to its efficiency in extracting a wide range of secondary metabolites, including alkaloids and flavonoids mdpi.comwisdomlib.orgresearchgate.netturkjps.orgresearchgate.net. Dichloromethane has also been noted as effective for extracting mid-range polarity antimicrobial metabolites from bark mdpi.com. Cold maceration is one technique used for solvent extraction of E. variegata plant parts uaic.ro.

Sequential Extraction and Fractionation

Sequential extraction involves using a series of solvents with increasing polarity to separate compounds into different fractions. This process helps to reduce the complexity of the crude extract before further purification. Following initial extraction, the concentrated crude extract is often subjected to liquid-liquid partitioning using solvents like n-hexane, carbon tetrachloride, chloroform, and water to obtain fractions with different polarities scribd.comnih.govturkjps.org. For example, a methanolic extract of E. variegata bark was partitioned with n-hexane, carbon tetrachloride, and chloroform scribd.com. Another study on bark used dichloromethane extraction followed by fractionation mdpi.com. Sequential extraction with petroleum ether and methanol has also been applied to root bark impactfactor.org. This systematic fractionation enriches the target compounds in specific fractions, simplifying subsequent purification steps.

Chromatographic Purification Strategies for this compound

Chromatographic techniques are essential for the purification of isolated compounds from plant extracts, separating them based on their differential interactions with a stationary and mobile phase.

Column Chromatography Approaches

Column chromatography is a widely used technique for purifying compounds from Erythrina extracts, including E. variegata nih.govchemoprev.orgwisdomlib.orgjournalijar.comnih.gov. This method involves packing a column with a stationary phase, such as silica (B1680970) gel or RP-18 silica gel, and eluting the compounds with a mobile phase nih.govwisdomlib.orgturkjps.orgmdpi.com. The mobile phase is typically a solvent or a mixture of solvents, and a gradient of increasing polarity is often used to elute compounds with different affinities for the stationary phase turkjps.orgmdpi.comnih.gov.

Studies on Erythrina species and E. variegata have employed column chromatography on silica gel using various solvent systems, including mixtures of n-hexane, ethyl acetate, acetone, and toluene (B28343) turkjps.orgmdpi.com. RP-18 silica gel column chromatography has also been utilized nih.gov. Flash chromatography, a type of column chromatography, has been used for initial purification of crude extracts mdpi.com. High-performance liquid chromatography (HPLC) is frequently used, often guided by biological activity, for the isolation of specific compounds like erythrivarines from E. variegata flowers sci-hub.sersc.orgnih.gov. High speed counter-current chromatography (HSCCC) has also been reported for the separation of compounds from E. variegata stem bark extract researchgate.net. The repeated application of column chromatography and other chromatographic methods is often necessary to achieve high purity of isolated compounds researchgate.netnih.gov.

While specific detailed chromatographic parameters solely for the isolation of this compound are primarily found in specialized phytochemical literature, the general approaches used for isolating similar chromones and isoflavonoids from E. variegata roots involve silica gel column chromatography with gradients of non-polar to more polar solvents nih.govresearchgate.net.

Structural Elucidation of Eryvarin G

Spectroscopic Characterization Techniques

A combination of modern spectroscopic methods was employed to establish the planar structure and absolute configuration of Eryvarin G. d-nb.inforhhz.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques were instrumental in piecing together the molecular framework of this compound. The NMR data revealed similarities to the known compound eryvarin B, with a key difference being the absence of a 3-methylbut-2-en-1-yl (prenyl) group at the C-8 position in this compound. rhhz.net Instead, an aromatic methine resonance was observed, indicating an unsubstituted position. rhhz.net The ether linkage between C-7 and C-2" was confirmed through the absence of a chelated hydroxy proton signal and a characteristic upfield shift of the ketone carbon. rhhz.net Detailed analysis of Heteronuclear Multiple Bond Correlation (HMBC) experiments further solidified the connectivity of the atoms within the molecule. rhhz.net

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| 2 | 8.08 | s | |

| 8 | 6.38 | s | |

| 2' | 7.24 | d | 8.4 |

| 3' | 6.45 | dd | 8.4, 2.4 |

| 5' | 7.11 | d | 8.4 |

| 6' | 6.42 | d | 2.4 |

| 2'' | 4.93 | t | 8.8 |

| 3''a | 3.28 | m | |

| 3''b | 2.89 | m | |

| 4'' | 1.34 | s |

Data sourced from literature. rhhz.net

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | Chemical Shift (δ) in ppm |

|---|---|

| 2 | 153.2 (CH) |

| 3 | 122.9 (C) |

| 4 | 174.4 (C) |

| 5 | 157.2 (C) |

| 6 | 105.1 (C) |

| 7 | 160.8 (C) |

| 8 | 93.6 (CH) |

| 9 | 156.4 (C) |

| 10 | 114.7 (C) |

| 1' | 112.8 (C) |

| 2' | 130.8 (CH) |

| 3' | 106.8 (CH) |

| 4' | 157.5 (C) |

| 5' | 127.9 (CH) |

| 6' | 103.0 (CH) |

| 2'' | 75.8 (CH) |

| 3'' | 31.0 (CH₂) |

| 4'' | 77.1 (C) |

| 5'' | 27.0 (CH₃) |

Data sourced from literature. rhhz.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS analysis of this compound provided a high-accuracy mass measurement, which was crucial for determining its molecular formula. The analysis yielded a molecular ion peak at m/z 354.1099, corresponding to the calculated value for the molecular formula C₂₀H₁₈O₆ (calculated as 354.1103). rhhz.net This information confirmed the elemental composition of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound, recorded in methanol (B129727), displayed absorption maxima (λₘₐₓ) at 260 nm and a shoulder at 324 nm. rhhz.net These absorption bands are characteristic of the isoflavone (B191592) chromophore, providing initial evidence for the class of flavonoid to which this compound belongs. rhhz.netamazonaws.comupi.edu

Infrared (IR) Spectroscopy

Although specific IR data for this compound is not detailed in the provided search results, IR spectroscopy is a standard technique used in the structural elucidation of natural products. sci-hub.seiza-online.orgrsc.org It helps to identify the presence of key functional groups within a molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, which are all expected components of the this compound structure. sci-hub.seiza-online.orgrsc.org

Electronic Circular Dichroism (ECD) Data for Absolute Configuration

The absolute configuration at the chiral center C-2'' of this compound was determined to be R. rhhz.net This was established based on its negative specific rotation value of -46.0 in methanol, which is consistent with the values observed for known (R)-2,2-dimethylchroman-3-ol derivatives. rhhz.net The high optical purity of the isolated this compound was confirmed by high-performance liquid chromatography (HPLC) using a chiral column. rhhz.net

Comparative Analysis with Known Flavonoid Structures from Erythrina Species

The structure of this compound was further confirmed by comparing its spectroscopic data with those of known flavonoids isolated from various Erythrina species. d-nb.inforhhz.net The genus Erythrina is a rich source of flavonoids, particularly isoflavones, flavanones, and pterocarpans. d-nb.infomdpi.com

This compound was identified as 8-desprenyleryvarin B. rhhz.net Its NMR data were very similar to those of eryvarin B, with the main difference being the lack of the prenyl group at C-8. rhhz.net This comparison was vital in pinpointing the specific structural features of this compound. The co-occurrence of structurally related compounds within the same plant genus often provides clues for the elucidation of new structures. scispace.com For instance, the biogenetic relationship between arylbenzofurans and isoflav-3-enes has been suggested due to their co-occurrence in Erythrina species. scispace.com

Presumed Biosynthetic Pathways of Eryvarin G

General Flavonoid Biosynthesis in Plants

The foundation of Eryvarin G's structure is assembled through the general flavonoid biosynthetic pathway, which is a convergence of the shikimate and phenylpropanoid pathways. mdpi.comnih.govencyclopedia.pub This metabolic route is responsible for producing the characteristic C6-C3-C6 carbon skeleton of flavonoids. mdpi.com

The process begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimate pathway. mdpi.com Phenylalanine enters the phenylpropanoid pathway where it undergoes a series of three enzymatic reactions to produce p-coumaroyl-CoA, a critical intermediate. mdpi.comtuscany-diet.net

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form trans-cinnamic acid. nih.govmdpi.com

Cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, then hydroxylates trans-cinnamic acid to generate p-coumaric acid. nih.govmdpi.com

Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it with coenzyme A, yielding p-coumaroyl-CoA. mdpi.comtuscany-diet.net

The next key step is the formation of the first flavonoid compound, naringenin (B18129) chalcone (B49325). This is catalyzed by chalcone synthase (CHS) , which orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govtuscany-diet.net Malonyl-CoA itself is derived from the primary metabolite acetyl-CoA. The resulting polyketide intermediate cyclizes to form the A-ring of the flavonoid structure. tuscany-diet.net

This naringenin chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) (2S)-naringenin. frontiersin.org Flavanones like naringenin are pivotal branch-point intermediates from which the biosynthesis of various flavonoid subclasses, including flavones, flavonols, and isoflavones, diverges. mdpi.comtuscany-diet.net

Specific Pathways Leading to Phenoxychromone Formation

The formation of the 3-phenoxychromone (B1252776) core of this compound is an unusual biosynthetic event. Unlike common flavonoids which have a phenyl group at the C2 position (flavones/flavanols) or C3 position (isoflavones), phenoxychromones feature a phenoxy group attached via an ether linkage. researchgate.net The precise enzymatic steps leading to this structure in plants are not yet defined.

However, a plausible hypothesis can be drawn from related pathways. Isoflavonoids, which are abundant in the Fabaceae family (to which Erythrina belongs), are formed via a key reaction involving a 1,2-aryl migration of the B-ring from C2 to C3. mdpi.comrsc.org This reaction is catalyzed by isoflavone (B191592) synthase (IFS) , a cytochrome P450 enzyme, which converts a flavanone (like naringenin) into a 2-hydroxyisoflavanone (B8725905) intermediate. mdpi.com

It is presumed that the biosynthesis of the 3-phenoxychromone skeleton of this compound could involve an analogous flavonoid intermediate. The pathway might proceed through an oxidative coupling reaction where a flavonoid precursor is joined with a separate phenolic molecule. One proposed mechanism involves the enzymatic coupling of a 3-hydroxychromone intermediate with a dihydroxyphenol derivative (such as 1,3-dihydroxybenzene, or resorcinol). This oxidative phenolic coupling would form the characteristic diaryl ether bond at the C3 position. While the specific enzymes catalyzing such a reaction in Erythrina are unknown, oxidative enzymes like laccases or peroxidases are known to catalyze similar C-O bond formations in other plant metabolic pathways.

Role of Prenylation in Erythrina Metabolite Diversity

A defining feature of many Erythrina metabolites, including this compound, is the presence of one or more isoprenoid side chains. researchgate.net This modification, known as prenylation, is a crucial mechanism for generating the vast structural diversity of flavonoids within the genus and the broader Fabaceae family. tuscany-diet.netfrontiersin.org

Prenylation involves the enzymatic attachment of a prenyl group, typically a five-carbon dimethylallyl diphosphate (B83284) (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), to the flavonoid nucleus. frontiersin.org These prenyl donors are supplied by the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. frontiersin.org The reaction is catalyzed by a class of enzymes called prenyltransferases . These enzymes often show specificity for both the aromatic substrate (the flavonoid) and the position of attachment. frontiersin.org

In the case of this compound, two separate prenylation events occur. The addition of these lipophilic prenyl chains significantly alters the properties of the parent molecule, often enhancing its biological activity by improving its ability to interact with cell membranes. frontiersin.org Furthermore, these attached prenyl groups can undergo subsequent enzymatic modifications, such as cyclization. This compound features a dimethylpyran ring, which is formed by the cyclization of one of the prenyl groups with an adjacent hydroxyl group on the chromone (B188151) A-ring, further contributing to its structural complexity. nih.gov

Enzymatic Steps and Genetic Control in Related Biosynthetic Processes

The biosynthesis of flavonoids is a tightly regulated process, controlled at the genetic level by a hierarchy of transcription factors that manage the expression of structural genes encoding the pathway's enzymes. nih.govencyclopedia.pub

The key enzymes involved in building the flavonoid core have been extensively studied and are summarized in the table below. nih.govencyclopedia.pubtuscany-diet.net These enzymes often function as part of multi-enzyme complexes associated with the endoplasmic reticulum. nih.gov

The expression of the genes encoding these enzymes is primarily controlled by a conserved transcriptional complex known as the MBW complex. nih.gov This complex consists of three types of transcription factors:

R2R3-MYB proteins

basic Helix-Loop-Helix (bHLH) proteins

WD40-repeat proteins

These transcription factors work in concert to regulate different branches of the flavonoid pathway. psu.edu For instance, specific MYB proteins can determine whether the pathway leads to the production of flavonols or anthocyanins. psu.edu This intricate genetic control allows the plant to precisely manage the type and quantity of flavonoids produced in different tissues and in response to various developmental or environmental signals, such as UV light or pathogen attack. mdpi.com The biosynthesis of a specialized metabolite like this compound is likely governed by a unique combination of these regulatory factors and substrate-specific enzymes that have evolved within the Erythrina genus.

Data Tables

Table 1: Key Enzymes in the General Flavonoid Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. nih.govmdpi.com |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.govmdpi.com |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to form p-coumaroyl-CoA. mdpi.comtuscany-diet.net |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA with three malonyl-CoA molecules to form naringenin chalcone. nih.govtuscany-diet.net |

| Chalcone isomerase | CHI | Catalyzes the intramolecular cyclization of naringenin chalcone to (2S)-naringenin. frontiersin.org |

| Isoflavone synthase | IFS | A cytochrome P450 enzyme that catalyzes the 1,2-aryl migration to form isoflavonoids from flavanones. mdpi.com |

| Prenyltransferase | - | Transfers a prenyl group (e.g., from DMAPP) to the flavonoid scaffold. frontiersin.org |

Synthetic Strategies for Eryvarin G and Analogs

Chemical Synthesis Approaches to Related Natural Products

The synthesis of natural products from the Erythrina genus, which are often rich in flavonoids and isoflavonoids, has been a subject of research. nih.govijrps.com For instance, the total synthesis of eryvarin H, an isoflav-3-ene, has been achieved using a modular synthetic route. researchgate.netresearchgate.net This synthesis involved the formation of a C-C bond between two coupling partners, specifically a vinyl bromide and an arylboronic ester, utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net This highlights the utility of established cross-coupling methodologies in assembling the core structures of Erythrina natural products. Other related compounds, such as taiwaniaquinone G, a fused-ring system, have been targeted using biomimetic synthesis strategies, mimicking proposed natural biosynthetic pathways. core.ac.uk The synthesis of other Erythrina flavonoids like eryvarin E and eryvarin D has also been reported through extraction and isolation from plant sources. nih.gov

Regioselective and Stereoselective Synthetic Challenges

The synthesis of complex natural products like Eryvarin G often involves significant regioselective and stereoselective challenges due to the presence of multiple functional groups and chiral centers or the potential for generating various isomers. Regioselectivity refers to the preferential formation of one constitutional isomer over others, while stereoselectivity concerns the preferential formation of one stereoisomer (enantiomer or diastereomer) over others. numberanalytics.comrsc.org

In the context of Erythrina flavonoids, the introduction of prenyl groups at specific positions on the flavonoid or chromone (B188151) core requires careful control of regioselectivity. researchgate.net The synthesis of eryvarin H involved a regioselective aryl bromination step, guided by the presence of a directing group. researchgate.net Achieving high regioselectivity is crucial for synthesizing the correct isomer of this compound, which possesses isoprenoid substitutions at specific positions on the chromen-4-one and phenoxy moieties. researchgate.net

Stereoselective synthesis is also a critical aspect, particularly if the target molecule or its intermediates contain chiral centers or double bonds that can exist as E/Z isomers. While the provided information does not explicitly detail stereoselective challenges specific to this compound synthesis, the synthesis of other natural products and complex molecules frequently employs strategies to control stereochemistry, such as asymmetric catalysis or the use of chiral auxiliaries. rsc.orgorganic-chemistry.orgamazon.comresearchgate.net For example, stereoselective synthesis approaches have been developed for various compound classes, including alkaloid analogues and aziridines. rsc.orgorganic-chemistry.org

Development of Modular Synthetic Routes for Derivatives

Modular synthetic routes offer a flexible and efficient approach to synthesize a target molecule and a range of its derivatives. researchgate.netresearchgate.net This strategy involves breaking down the target structure into smaller, easily synthesizable building blocks (modules) that can be coupled together in different combinations. researchgate.netresearchgate.net The total synthesis of eryvarin H successfully employed a modular approach, allowing for the preparation of 12 derivatives by simply changing the substituents on the arylboronic esters or introducing a methyl substituent on one of the coupling partners. researchgate.net

Applying a similar modular strategy to this compound synthesis could involve preparing functionalized chromen-4-one cores, prenyl bromide or equivalent prenylation reagents, and substituted phenols as separate modules. These modules could then be coupled using appropriate chemical reactions, such as ether formation for the phenoxy linkage and Friedel-Crafts alkylation or palladium-catalyzed coupling for introducing the prenyl groups. researchgate.net A modular approach would facilitate the creation of a library of this compound analogs with variations in the substitution patterns of the chromone and phenoxy rings, as well as the size and position of the prenyl groups.

Chemoenzymatic or Biocatalytic Synthesis Considerations

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic transformations to achieve highly efficient and selective reactions, often under milder conditions than traditional chemical methods. nih.govmdpi.comnih.gov Biocatalysis, utilizing enzymes or whole cells, is increasingly employed in organic synthesis due to its high specificity and ability to catalyze reactions that are challenging to achieve chemically. frontiersin.orgzhaw.chacib.atethz.ch

While specific examples of chemoenzymatic or biocatalytic synthesis of this compound are not detailed in the search results, these approaches hold potential for specific steps in its synthesis or the synthesis of its analogs. Enzymes such as prenyltransferases are naturally involved in the biosynthesis of prenylated flavonoids and could potentially be used in vitro for the regioselective introduction of prenyl groups. researchgate.netresearchgate.net Biocatalytic methods have been explored for various transformations, including oxidation, reduction, and C-C bond formation, which are relevant to the construction of complex natural products. acib.atethz.chsciopen.com

Chemoenzymatic strategies have been successfully applied to the synthesis of other complex molecules, such as glycoengineered antibodies and macrocyclic peptides, demonstrating their utility in accessing diverse structures with high precision. nih.govbeilstein-journals.orgrsc.org The integration of biocatalysis with chemical synthesis can lead to more sustainable and efficient routes for producing valuable compounds. mdpi.comnih.govzhaw.ch Further research could explore the application of specific enzymes or enzyme cascades for key steps in this compound synthesis, such as the formation of the chromen-4-one core or the selective prenylation of the aromatic rings.

Advanced Analytical Methodologies for Eryvarin G Research

Quantitative Analysis Techniques (e.g., HPLC, LC-MS)

Quantitative analysis techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are fundamental for the separation, identification, and quantification of natural products in complex matrices, including plant extracts. HPLC, often coupled with UV or diode array detection, allows for the separation of compounds based on their differential interactions with a stationary phase and mobile phase. LC-MS further enhances analytical capabilities by coupling the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. This hyphenated technique provides information on the molecular weight and fragmentation patterns of analytes, enabling their identification and quantification even in trace amounts.

While specific detailed protocols for the quantitative analysis of Eryvarin G using HPLC or LC-MS were not extensively detailed in the available literature, these techniques are routinely applied in the study of flavonoids and other secondary metabolites from Erythrina species capes.gov.brresearchgate.netumass.edu. The isolation and structural elucidation of this compound itself were based on spectroscopic and chemical evidence, which typically involves chromatographic separation steps like HPLC researchgate.net. LC-MS methods are widely used for the analysis of various compounds, offering high sensitivity and specificity wu.ac.thniscpr.res.inbiocrick.comnih.gov. The ability of LC-MS to provide mass-to-charge ratio information is invaluable for confirming the identity and assessing the purity of isolated natural products like this compound.

Metabolomics and Lipidomics in Erythrina Species

Metabolomics involves the comprehensive study of all metabolites within a biological system, providing a snapshot of its physiological state. Lipidomics is a subset of metabolomics specifically focused on the study of lipids. Applying metabolomics approaches to Erythrina species allows for the broad characterization of the diverse range of secondary metabolites produced by these plants, including various flavonoids and alkaloids capes.gov.brresearchgate.net.

Studies utilizing metabolomics approaches on Erythrina species, such as Erythrina lysistemon, have employed techniques like Ultra-Performance Liquid Chromatography coupled to photodiode array detection and high-resolution q-TOF mass spectrometry (UPLC-PDA-MS) to profile secondary metabolites researchgate.net. These studies have successfully identified various compound classes, including isoflavones, isoflavanones, and pterocarpans researchgate.net. Eryvarin D, another compound related to this compound, has been mentioned in the context of metabolomics analysis of Erythrina lysistemon cell cultures, indicating that Eryvarins are part of the complex metabolic profile investigated by these methods umass.edu. Metabolomics provides a powerful tool to understand the biochemical pathways leading to the production of compounds like this compound and how their levels might be affected by various factors, although detailed metabolomic studies specifically centered on this compound were not found.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations play an increasingly important role in natural product research, complementing experimental studies by providing insights at the atomic level researchgate.net. These methods can be used to predict the three-dimensional structure of molecules, study their interactions with potential targets, and simulate their behavior over time.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a protein or other biomolecule (receptor). This can help to estimate the binding affinity and identify key interactions researchgate.netplantaedb.com. Molecular dynamics simulations extend this by simulating the movement of atoms and molecules over time, providing information about the stability of the ligand-target complex, conformational changes, and the dynamics of their interaction researchgate.netresearchgate.net.

Future Research Directions and Potential Applications

Elucidation of Full Biosynthetic Pathway of Eryvarin G

Understanding the complete biosynthetic pathway of this compound is a crucial area for future research. Secondary metabolites in plants are synthesized through complex pathways, such as the shikimic acid, malonic acid, mevalonic acid, and methylerythritol phosphate (B84403) pathways, using glucose as the main precursor. atlantis-press.com While the general pathways for flavonoid biosynthesis are known, the specific enzymatic steps and genetic regulation leading to the formation of this compound within Erythrina variegata need to be fully elucidated. Research in this area could involve:

Identifying the specific enzymes involved in each step of the pathway.

Characterizing the genes encoding these enzymes.

Investigating the regulatory mechanisms that control this compound production in the plant.

Exploring how environmental factors influence the biosynthesis.

Elucidating the pathway could pave the way for metabolic engineering approaches to enhance this compound production or to synthesize analogues.

Comprehensive Investigation of Specific Molecular Targets

While Erythrina species extracts and some isolated compounds have shown various biological activities, the specific molecular targets of this compound are not yet comprehensively understood. researchgate.netresearchgate.netmdpi.com Future research should aim to identify the proteins or pathways that this compound interacts with to exert its effects. This could involve:

In vitro studies using various cell lines and biochemical assays to identify potential targets.

Affinity chromatography or pull-down assays to isolate proteins that bind to this compound.

Transcriptomic and proteomic analyses to understand the cellular responses to this compound treatment.

Molecular docking and dynamics simulations to predict and validate binding interactions with potential target molecules. researchgate.netproquest.commdpi.comresearchgate.net

Understanding the specific molecular targets will provide insights into the mechanisms of action of this compound and help define its therapeutic potential.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Activity

Structure-Activity Relationship (SAR) studies are essential to understand how modifications to the chemical structure of this compound affect its biological activity. mdpi.comresearchgate.netmdpi.com This knowledge can guide the rational design of analogues with improved potency, selectivity, or pharmacokinetic properties. Given that this compound is a phenoxychromone and Erythrina species produce a variety of prenylated flavonoids with reported bioactivities, SAR studies could focus on: researchgate.netresearchgate.netmdpi.comnih.gov

Synthesizing derivatives of this compound with modifications to the chromone (B188151) core, the phenoxy group, or the prenyl (if present) or other substituents.

Evaluating the biological activity of these analogues in relevant assays (e.g., antimicrobial, antioxidant, anti-inflammatory). researchgate.netmdpi.comnih.govresearch-nexus.net

Analyzing the relationship between structural features and observed activity to identify key pharmacophores. mdpi.com

Previous SAR studies on flavonoids from Erythrina have highlighted the importance of features like hydroxylation patterns and prenylation for antibacterial activity. mdpi.commdpi.comnih.gov Similar studies on this compound and its derivatives are warranted.

Exploration of Novel Biological Activities

Given the diverse range of biological activities observed for compounds from Erythrina species, future research should explore novel biological activities of this compound beyond those already suggested for related compounds or the plant extract. researchgate.netresearchgate.netmdpi.comscienceopen.com Potential areas of exploration could include:

Antiviral activity. researchgate.netresearchgate.net

Anticancer effects. researchgate.netresearchgate.netmdpi.com

Antidiabetic potential, building on studies of other Erythrina isoflavonoids. researchgate.netresearchgate.net

Effects on the central nervous system, considering the anxiolytic and anticonvulsant properties of some Erythrina constituents. researchgate.netmdpi.comresearchgate.net

Immunomodulatory effects.

High-throughput screening assays can be employed to efficiently evaluate the activity of this compound against a wide range of biological targets or in various disease models.

Development of Sustainable Production Methods (e.g., Microbial Production, Plant Cell Culture)

The reliance on extraction from natural plant sources can be a limitation for the large-scale production of this compound, potentially raising concerns about sustainability and supply consistency. Developing sustainable production methods is a critical future research direction. wisdomlib.orgmdpi.comffhdj.com This could involve:

Establishing plant cell cultures of Erythrina variegata to produce this compound under controlled conditions. umass.edu

Investigating microbial fermentation approaches by introducing the genes for this compound biosynthesis into suitable microorganisms.

Optimizing extraction methods from the plant material to be more environmentally friendly and efficient, perhaps utilizing green chemistry principles and techniques like microwave-assisted extraction or pressurized liquid extraction. ffhdj.comcnr.it

Sustainable production methods would ensure a reliable supply of this compound for further research and potential commercial applications.

Q & A

Basic Research Questions

Q. How can researchers design initial experiments to characterize Eryvarin G’s physicochemical properties?

- Methodology : Begin with spectroscopic analysis (e.g., NMR, IR) to confirm molecular structure, followed by chromatographic techniques (HPLC, GC-MS) for purity assessment. For thermodynamic properties, use differential scanning calorimetry (DSC) to determine melting points and thermal stability. Reference established protocols for novel compounds to ensure reproducibility .

- Data Handling : Tabulate raw data (e.g., retention times, spectral peaks) in appendices, with processed data (e.g., purity percentages, structural assignments) in the main text .

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Methodology : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND synthesis") and filter results by publication date (last 10 years). Track citations of seminal papers to identify key research gaps .

- Critical Evaluation : Differentiate primary sources (e.g., synthesis protocols) from secondary reviews; prioritize studies with detailed experimental reproducibility .

Q. How should researchers address variability in biological assay results involving this compound?

- Methodology : Standardize assay conditions (e.g., cell line passage number, incubation time) and include positive/negative controls. Use statistical tools (ANOVA, t-tests) to quantify variability and report confidence intervals .

- Documentation : Clearly describe instrument calibration and reagent sources (e.g., catalog numbers for cell lines) in supplementary materials .

Advanced Research Questions

Q. What frameworks are recommended for analyzing contradictory data on this compound’s mechanism of action?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design flaws. Compare experimental variables (e.g., dosage, model organisms) across conflicting studies and perform meta-analyses if sufficient data exist .

- Case Example : If Study A reports enzyme inhibition at 10 µM and Study B shows no effect, re-examine assay conditions (pH, temperature) and compound stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.